molecular formula C20H13F2N3O B11439140 4-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

4-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B11439140
M. Wt: 349.3 g/mol
InChI Key: SHPMSORMWSUSQX-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a fluorine atom on both the phenyl and benzamide groups, which can significantly influence its chemical properties and biological activities. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their unique structural features and biological activities .

Preparation Methods

The synthesis of 4-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluoroaniline with 2-bromo-3-fluorobenzaldehyde to form an intermediate, which is then cyclized to form the imidazo[1,2-a]pyridine core. The final step involves the coupling of the imidazo[1,2-a]pyridine intermediate with 4-fluorobenzoyl chloride under basic conditions to yield the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

4-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atoms on the phenyl and benzamide groups can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets in the body. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

4-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring.

    Benzamide derivatives: These compounds have a benzamide group but differ in the substituents attached to the benzamide ring.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C20H13F2N3O

Molecular Weight

349.3 g/mol

IUPAC Name

4-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C20H13F2N3O/c21-15-8-4-13(5-9-15)18-19(25-12-2-1-3-17(25)23-18)24-20(26)14-6-10-16(22)11-7-14/h1-12H,(H,24,26)

InChI Key

SHPMSORMWSUSQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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